Boc-N-Me-D-Glu-OH

Catalog No.
S15860172
CAS No.
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-D-Glu-OH

Product Name

Boc-N-Me-D-Glu-OH

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1

InChI Key

PWMNLLDSCMBEPR-SSDOTTSWSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)O)C(=O)O

Boc-N-Methyl-D-Glutamic Acid Hydrochloride, commonly referred to as Boc-N-Me-D-Glu-OH, is a synthetic compound derived from glutamic acid. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylated carboxyl group. This compound is particularly valuable in peptide synthesis due to its stability and reactivity, which allow for selective reactions during the formation of peptides and other complex molecules. The Boc group serves as a protective mechanism that prevents unwanted reactions at the amino site, while the methylation of the carboxyl group enhances its solubility and reactivity in various chemical environments .

  • Hydrolysis: This reaction involves the removal of the Boc protecting group under acidic or basic conditions, yielding the free amino acid. Common reagents for hydrolysis include hydrochloric acid or sodium hydroxide.
  • Substitution Reactions: The compound can undergo substitution where the Boc group is replaced with other functional groups or protecting groups. The choice of reagent depends on the desired functionalization.
  • Oxidation and Reduction: While less common, Boc-N-Me-D-Glu-OH can participate in oxidation or reduction reactions under specific conditions, contributing to its versatility in synthetic applications.

While specific biological activities of Boc-N-Me-D-Glu-OH are not extensively documented, derivatives of glutamic acid are known to play significant roles in biological systems. Glutamic acid itself is a key neurotransmitter in the brain, influencing synaptic plasticity and cognitive functions. Compounds like Boc-N-Me-D-Glu-OH may be utilized to study these biological processes due to their structural similarities to naturally occurring amino acids .

The synthesis of Boc-N-Me-D-Glu-OH typically involves two main steps:

  • Protection of the Amino Group: The amino group of glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino functionality remains unreactive during subsequent reactions .
  • Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and an acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid into a methyl ester, enhancing solubility and reactivity .

Alternative synthesis methods may include solvent-free techniques or ball milling approaches that optimize reaction conditions for higher yields .

Boc-N-Me-D-Glu-OH finds applications primarily in peptide synthesis, where it serves as a protected amino acid building block. Its unique structure allows for selective coupling reactions, facilitating the formation of complex peptides that may have therapeutic applications in drug development and research. Additionally, due to its stability and reactivity, it can be used in various chemical and biochemical assays .

Boc-N-Me-D-Glu-OH shares similarities with several other compounds, each having unique characteristics:

Compound NameStructure/ModificationUniqueness
Boc-D-Glutamic AcidLacks methylation on the amino groupDirectly represents D-glutamic acid without modifications
Fmoc-N-Methyl-D-Glutamic AcidUses Fmoc protecting group instead of BocDifferent protecting strategy affecting solubility and reactivity
Boc-L-Glutamic AcidL-isomer of glutamic acidStructural isomer with different biological activity
Boc-N-Methyl-L-Glutamic AcidSimilar structure but L-isomerPotentially different pharmacological effects due to chirality

Boc-N-Me-D-Glu-OH is unique due to its specific combination of protecting groups and methylation, which enhance its stability and reactivity during peptide synthesis. This uniqueness makes it particularly valuable for researchers focusing on developing novel peptides with specific functionalities .

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

261.12123733 g/mol

Monoisotopic Mass

261.12123733 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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